![molecular formula C12H2Br6O B12600568 1,2,3,6,8,9-Hexabromodibenzo[b,d]furan CAS No. 617708-23-3](/img/structure/B12600568.png)
1,2,3,6,8,9-Hexabromodibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6,8,9-Hexabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, a compound known for its structural rigidity and aromatic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6,8,9-Hexabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of a solvent such as acetic acid or chloroform and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,6,8,9-Hexabromodibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofuran derivatives.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as amines or thiols.
Aplicaciones Científicas De Investigación
1,2,3,6,8,9-Hexabromodibenzo[b,d]furan has several scientific research applications:
Environmental Science: It is studied for its persistence and bioaccumulation in the environment, as well as its potential toxic effects on wildlife and humans.
Materials Chemistry: The compound’s brominated structure makes it useful in the development of flame retardants and other materials with enhanced thermal stability.
Analytical Chemistry: It is used as a standard or reference material in the analysis of brominated compounds in environmental samples.
Mecanismo De Acción
The mechanism of action of 1,2,3,6,8,9-Hexabromodibenzo[b,d]furan involves its interaction with biological molecules and pathways. The compound can bind to proteins and enzymes, potentially disrupting their normal function. It may also interfere with cellular signaling pathways, leading to toxic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,6,7,8-Hexabromodibenzo[b,d]dioxin: Another brominated derivative with similar environmental and toxicological properties.
4-Bromodibenzofuran: A less brominated compound with different reactivity and applications.
2,8-Dibromodibenzo[b,d]furan: A dibrominated derivative with distinct chemical properties.
Uniqueness
1,2,3,6,8,9-Hexabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which influences its chemical reactivity and potential applications. Its high degree of bromination makes it particularly useful in studies of brominated environmental pollutants and in the development of materials with specific properties.
Propiedades
Número CAS |
617708-23-3 |
|---|---|
Fórmula molecular |
C12H2Br6O |
Peso molecular |
641.6 g/mol |
Nombre IUPAC |
1,2,3,6,8,9-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-3-1-5(15)12-8(9(3)16)7-6(19-12)2-4(14)10(17)11(7)18/h1-2H |
Clave InChI |
WVRDNEPYMBOVGV-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1Br)Br)Br)C3=C(O2)C(=CC(=C3Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


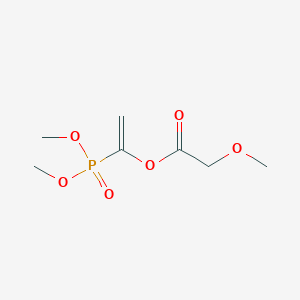
![6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline](/img/structure/B12600497.png)
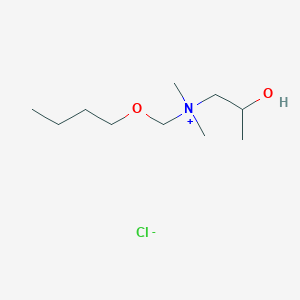
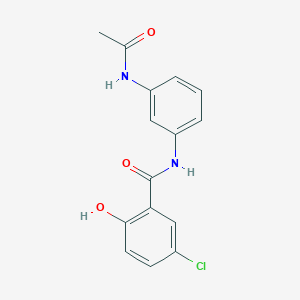
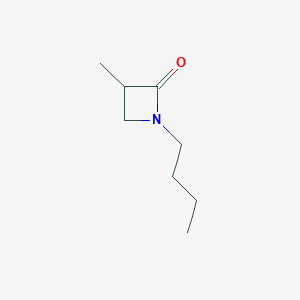
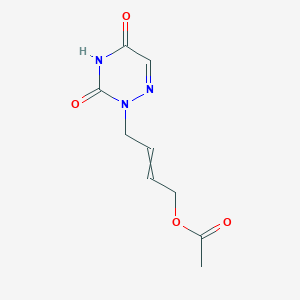
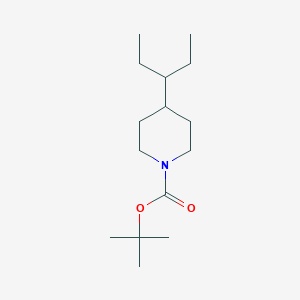

![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
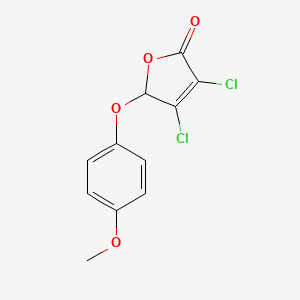
![2-Pentynoic acid, 4-[(ethoxycarbonyl)oxy]-, ethyl ester, (4S)-](/img/structure/B12600576.png)
![Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-](/img/structure/B12600584.png)
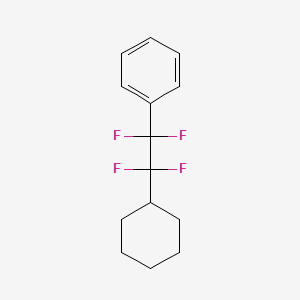
![5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline](/img/structure/B12600595.png)
